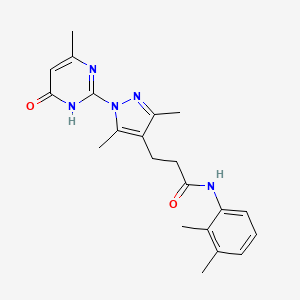

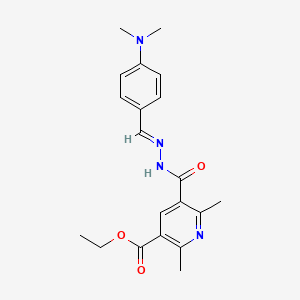

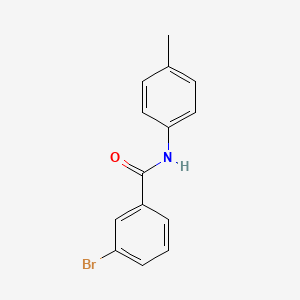

![molecular formula C16H14ClN3O B2973027 N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide CAS No. 338410-54-1](/img/structure/B2973027.png)

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

Benzimidazole derivatives typically have a planar structure, often stabilized by π-π interactions and hydrogen bonds . The specific molecular structure of “N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide” would need to be determined through techniques such as X-ray crystallography.Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present . Without specific information on “this compound”, it’s difficult to predict its reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Benzimidazole derivatives, for example, often exhibit planarity and strong π-π interactions . The exact properties of “this compound” would need to be determined experimentally.Applications De Recherche Scientifique

Anti-Malarial Activity

Thiosemicarbazone derivatives containing a benzimidazole moiety have been synthesized and evaluated for their anti-malarial properties. Compounds with the benzimidazole structure exhibited good in vitro anti-malarial activity, highlighting the potential of such compounds in the development of new anti-malarial drugs (Divatia et al., 2014).

Oxidation Reagents

A study on Ethylenebis(N-Methylimidazolium) Chlorochromate (EBMICC) revealed its selective oxidation properties for benzylic and allylic alcohols, hydroquinones, and trimethylsilyl ethers, demonstrating the utility of benzimidazole derivatives in synthetic chemistry as mild and selective oxidation agents (Hosseinzadeh et al., 2008).

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and tested for their antimicrobial activity. These studies found that benzimidazole compounds exhibit significant antimicrobial effects against various pathogens, indicating their potential as antimicrobial agents (Salahuddin et al., 2017).

Anti-Inflammatory and Antimicrobial Potential

A series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial potential. Some compounds showed significant anti-inflammatory effects and effective antimicrobial activity, suggesting their application in treating inflammatory diseases and infections (Sethi et al., 2018).

Anticancer Activity

Research on benzimidazole derivatives has also extended to the exploration of anticancer properties. Some studies demonstrated the potential of these compounds as inhibitors of cancer cell growth, offering a basis for the development of new anticancer drugs (Chhajed et al., 2016).

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been associated with diverse biological activities such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory .

Mode of Action

Benzimidazole derivatives have been known to interact easily with the biopolymers of the living system due to their structural similarity with naturally occurring nucleotides .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been associated with favorable pharmacokinetic profiles .

Result of Action

Benzimidazole derivatives have been associated with diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Orientations Futures

Benzimidazole derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new benzimidazole derivatives, including “N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide”, and testing their biological activity. Additionally, further studies could aim to elucidate the mechanisms of action of these compounds.

Propriétés

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10(15-19-13-4-2-3-5-14(13)20-15)18-16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQIBSICTDXPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

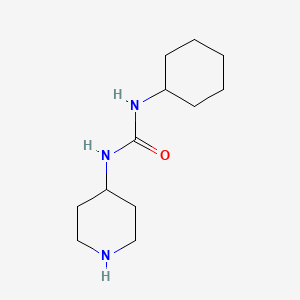

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2972953.png)

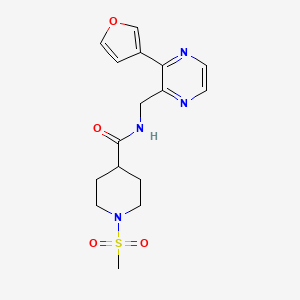

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[1-(4-ethoxyphenyl)-2-imidazolyl]thio]ethanone](/img/structure/B2972958.png)

![3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2972961.png)

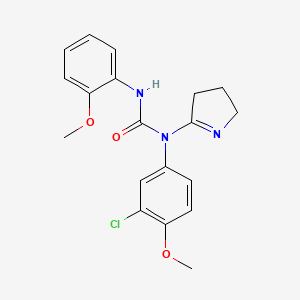

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)